2-azido-N-(2-chloropyridin-3-yl)acetamide 2-azido-N-(2-chloropyridin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16469259
InChI: InChI=1S/C7H6ClN5O/c8-7-5(2-1-3-10-7)12-6(14)4-11-13-9/h1-3H,4H2,(H,12,14)
SMILES:
Molecular Formula: C7H6ClN5O
Molecular Weight: 211.61 g/mol

2-azido-N-(2-chloropyridin-3-yl)acetamide

CAS No.:

Cat. No.: VC16469259

Molecular Formula: C7H6ClN5O

Molecular Weight: 211.61 g/mol

* For research use only. Not for human or veterinary use.

2-azido-N-(2-chloropyridin-3-yl)acetamide -

Specification

Molecular Formula C7H6ClN5O
Molecular Weight 211.61 g/mol
IUPAC Name 2-azido-N-(2-chloropyridin-3-yl)acetamide
Standard InChI InChI=1S/C7H6ClN5O/c8-7-5(2-1-3-10-7)12-6(14)4-11-13-9/h1-3H,4H2,(H,12,14)
Standard InChI Key RDFFFVGQUGIHHX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)Cl)NC(=O)CN=[N+]=[N-]

Introduction

Synthesis and Optimization

Synthetic Route

The synthesis of 2-azido-N-(2-chloropyridin-3-yl)acetamide typically proceeds via nucleophilic substitution (SN₂) of a precursor halogenated acetamide. As demonstrated in analogous systems , the reaction involves:

  • Precursor Preparation: 2-Chloro-N-(2-chloropyridin-3-yl)acetamide (PubChem CID: 737317) is synthesized by acylating 2-chloropyridin-3-amine with chloroacetyl chloride.

  • Azide Introduction: The chloride at the α-position is displaced by sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) or ethanol/water mixture under reflux (80°C, 24 h) .

Reaction Scheme:
2-Chloro-N-(2-chloropyridin-3-yl)acetamide+NaN32-Azido-N-(2-chloropyridin-3-yl)acetamide+NaCl\text{2-Chloro-N-(2-chloropyridin-3-yl)acetamide} + \text{NaN}_3 \rightarrow \text{2-Azido-N-(2-chloropyridin-3-yl)acetamide} + \text{NaCl}

Optimization Parameters

Key factors influencing yield and purity include:

ParameterOptimal ConditionEffect on Reaction
SolventEthanol/water (7:3)Enhances solubility of NaN₃
Temperature80°CAccelerates SN₂ kinetics
Reaction Time24 hEnsures complete conversion
StoichiometryNaN₃ (1.5 eq)Prevents side reactions

Purification is achieved via recrystallization from ethanol, yielding colorless crystals .

Structural Characterization

Spectroscopic Analysis

  • FT-IR: A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group . The amide C=O stretch appears at ~1650 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (d, J=4.8 Hz, 1H, pyridine-H), 8.10 (dd, J=8.0, 1.6 Hz, 1H, pyridine-H), 7.55 (m, 1H, pyridine-H), 4.25 (s, 2H, CH₂N₃), 2.40 (s, 3H, CH₃) .

  • X-ray Crystallography: While no data exists for this specific compound, analogous structures (e.g., 2-azido-N-(4-methylphenyl)acetamide) reveal planar acetamide groups and zigzag hydrogen-bonded chains along the c-axis . The 2-chloropyridinyl group likely induces steric hindrance, altering packing motifs.

Computational Insights

Density functional theory (DFT) calculations predict:

  • Dipole Moment: ~4.2 D (due to polar azide and amide groups).

  • Torsional Angles: N-N-C-C torsion ≈ −173° (similar to ), favoring linear azide conformation.

Physicochemical Properties

PropertyValue/RangeMethod
Molecular Weight209.63 g/molCalculated
Melting Point358–362 KDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, ethanol; insoluble in waterExperimental
LogP (Partition)1.8 ± 0.3Computational

Applications in Research

Click Chemistry

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles . For example:
2-Azido-N-(2-chloropyridin-3-yl)acetamide+AlkyneCu(I)Triazole Derivative\text{2-Azido-N-(2-chloropyridin-3-yl)acetamide} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole Derivative}
This reaction is pivotal in drug discovery, exemplified by triazole-containing kinase inhibitors .

Medicinal Chemistry

  • Antiviral Agents: Triazole derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mpro) with binding energies up to −9.70 kcal/mol .

  • Anticancer Research: Azide-functionalized acetamides serve as precursors for targeted therapies, leveraging the chloropyridine moiety’s DNA-intercalating potential .

HazardPrecaution
ExplosivityAvoid friction, heat, or shock
ToxicityUse PPE (gloves, goggles)
StorageStore at 2–8°C in inert atmosphere

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